N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d][1,3]dioxole core linked to a pyrimidine ring, which is further substituted with a p-tolylamino group. The intricate structure of this compound suggests its potential utility in medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s interaction with the kinase’s ATP-binding pocket, preventing ATP from binding and thus stopping the kinase from phosphorylating its substrates . This results in a halt in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This prevents DNA replication, a necessary step for cell division, thereby halting the proliferation of cancer cells .
Pharmacokinetics
The compound’s inhibitory effect on cdk2 suggests that it is able to reach its target within the cell, indicating good cell permeability .
Result of Action
The compound’s action results in significant inhibition of cell growth . Specifically, it has been shown to have superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48 to 90 nM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d][1,3]dioxole core, followed by the introduction of the pyrimidine ring through nucleophilic substitution reactions. The p-tolylamino group is then introduced via amination reactions under controlled conditions. The final step involves the coupling of the intermediate with a carboxamide group, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Sodium hydride, potassium tert-butoxide, aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced pyrimidine rings, and various substituted aromatic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide
- N-(4-(4-methyl-6-(anilino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide
Uniqueness
N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the p-tolylamino group, in particular, could enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3/c1-16-3-6-19(7-4-16)28-24-13-17(2)27-26(31-24)30-21-10-8-20(9-11-21)29-25(32)18-5-12-22-23(14-18)34-15-33-22/h3-14H,15H2,1-2H3,(H,29,32)(H2,27,28,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJKCGPRTNXQSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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